1-(2-硝基苄基)-1H-咪唑

描述

1-(2-nitrobenzyl)-1H-imidazole is a compound that falls under the category of 2-nitrobenzyl compounds. These compounds have been found to have a rich photochemical profile . They are known for their high photocleavage efficiency by near-UV light irradiation . The 2-nitrobenzyl group is widely used in organic synthesis as a protecting group and a cleavable linker .

Synthesis Analysis

The synthesis of 2-nitrobenzyl compounds has been studied extensively. For instance, 2-nitrobenzyl alcohol and 1-(2-nitrophenyl)ethanol are known to be cleanly and efficiently dehydrated to the corresponding 2-nitrosobenzoyl compounds by irradiation in various solvents .Molecular Structure Analysis

The molecular structure of 2-nitrobenzyl compounds is characterized by the presence of a nitro group ortho to the formyl . The electron-deficient character of the nitroarene moiety can repurpose electron-rich substrates through the formation of an Electron Donor-Acceptor (EDA) complex .Chemical Reactions Analysis

The chemical reactions of 2-nitrobenzyl compounds have been studied using various techniques such as laser flash photolysis with UV-vis and IR detection . The primary aci-nitro intermediates formed by these compounds can react via two competing paths. The balance between these two paths depends on the reaction medium .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-nitrobenzyl compounds depend on their specific structure and the presence of substituents. For instance, the photolysis rate of these compounds can be influenced by the electronic features of the entire molecule .科学研究应用

合成和生物学研究

- 该化合物及其衍生物的合成和生物活性已得到广泛研究。例如,已经合成了衍生自 1H-咪唑及其变体的新的对称和非对称对硝基苄基取代的 N-杂环卡宾-银(I) 乙酸盐配合物。这些配合物对革兰氏阳性菌和革兰氏阴性菌表现出中等到高的抗菌活性,并对人肾癌细胞系表现出细胞毒性,表明它们作为抗菌剂和抗癌剂的潜力 (Patil et al., 2011)。

晶体结构和计算分析

- 已经合成了官能化的苯并咪唑衍生物,包括 1-(4-硝基苄基)-3-烯丙基-1H-苯并[d]咪唑-2(3H)-酮,并确定了它们的晶体结构。这些研究提供了对有助于晶体堆积稳定性的分子间相互作用的见解,为进一步的分子设计提供了基础 (Belaziz et al., 2013)。

抗寄生虫活性

- 2-硝基-1-乙烯基-1H-咪唑的合成方法和生物学评估证明了其对克氏锥虫的抗活性潜力,展示了该化合物在设计新的抗恰加斯病药物中的作用。它对哺乳动物细胞的低细胞毒性进一步突出了其治疗潜力 (Velez et al., 2022)。

绿色化学和催化

- 对硝基官能化咪唑盐(包括 1-甲基-3-(4-硝基苄基)咪唑盐变体)的研究探索了它们在有机和催化反应中作为硝基甲烷的替代溶剂的用途。这些研究有助于开发更绿色的反应介质和催化系统,强调了硝基苄基咪唑衍生物在可持续化学中的多功能性 (Ren et al., 2011)。

作用机制

Target of Action

The primary target of 1-(2-nitrobenzyl)-1H-imidazole is reactive oxygen species (ROS) in cancer cells . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. Excessive levels of ros can lead to significant damage to cell structures, a condition known as oxidative stress .

Mode of Action

1-(2-nitrobenzyl)-1H-imidazole interacts with its targets by promoting the formation of ROS and/or nucleophilic metabolites through the reduction of its nitro group . This interaction leads to an overgeneration of ROS, causing oxidative stress in cancer cells . The compound’s mode of action also involves the trapping of cells in the G1 phase, as corroborated by the reduction in cyclin A and increased CDK2 protein levels .

Biochemical Pathways

The compound affects the biochemical pathways related to ROS generation and the cell cycle . It increases ROS levels, calcium influx, and TBARS contents, leading to DNA fragmentation . It also enhances the activities of antioxidant defenses such as SOD, GPx, and GST . These changes in the biochemical pathways result in the inhibition of tumor progression and angiogenesis .

Result of Action

The action of 1-(2-nitrobenzyl)-1H-imidazole results in the inhibition of tumor progression and angiogenesis, and an increase in animal survival . It also leads to DNA damage and triggers apoptosis, a process of programmed cell death . This is demonstrated by increased apoptosis and p53 levels .

Action Environment

The action, efficacy, and stability of 1-(2-nitrobenzyl)-1H-imidazole can be influenced by various environmental factors. For instance, the presence of light can trigger the photolabile properties of the compound, leading to its degradation . Moreover, the compound’s action can be affected by the cellular environment, including the presence of other molecules and the pH level .

安全和危害

未来方向

The photochemistry of nitroarenes, including 2-nitrobenzyl compounds, has recently been rediscovered, opening new avenues in organic synthesis . Future research could focus on further exploring the electronic effects on photolysis, developing new systems to fulfill the click chemistry criteria, and investigating the potential applications of the 2-nitrobenzyl protecting group in the determination of physiological response times to bioagents .

生化分析

Biochemical Properties

1-(2-nitrobenzyl)-1H-imidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, often serving as a photoremovable protecting group. This interaction allows for the controlled release of bioactive compounds in living tissues. The compound’s photochemical properties enable it to undergo specific reactions upon exposure to light, leading to the release of the protected molecule . This mechanism is particularly useful in studying cellular processes and signaling pathways.

Cellular Effects

The effects of 1-(2-nitrobenzyl)-1H-imidazole on cellular processes are profound. Upon activation by light, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used in drug delivery systems where its activation leads to the release of therapeutic agents within cells . This precise control over the release of bioactive molecules allows researchers to study the immediate and downstream effects on cellular functions, including changes in gene expression and metabolic activity.

Molecular Mechanism

At the molecular level, 1-(2-nitrobenzyl)-1H-imidazole exerts its effects through photochemical reactions. Upon irradiation, the compound undergoes a photolytic cleavage, resulting in the formation of reactive intermediates that interact with various biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the nature of the biomolecule involved. The changes in gene expression observed upon activation of the compound are often a result of these interactions, which can alter cellular pathways and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-nitrobenzyl)-1H-imidazole can vary over time. The compound’s stability and degradation are influenced by factors such as light exposure and the surrounding environment . Studies have shown that the compound remains stable under controlled conditions but can degrade over time when exposed to light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of 1-(2-nitrobenzyl)-1H-imidazole in animal models vary with dosage. At lower doses, the compound can effectively release bioactive molecules without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal cellular functions. These threshold effects are crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

1-(2-nitrobenzyl)-1H-imidazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active intermediates . These interactions can affect metabolic flux and the levels of various metabolites within the cell. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of 1-(2-nitrobenzyl)-1H-imidazole within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these mechanisms is crucial for optimizing the compound’s use in targeted therapies and research applications.

Subcellular Localization

1-(2-nitrobenzyl)-1H-imidazole is localized within specific subcellular compartments, where it exerts its activity . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles. This subcellular localization is essential for its function, as it ensures that the compound interacts with the appropriate biomolecules to exert its effects.

属性

IUPAC Name |

1-[(2-nitrophenyl)methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-13(15)10-4-2-1-3-9(10)7-12-6-5-11-8-12/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVAHCGFGVRIHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332450 | |

| Record name | 1-(2-nitrobenzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61292-49-7 | |

| Record name | 1-(2-nitrobenzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

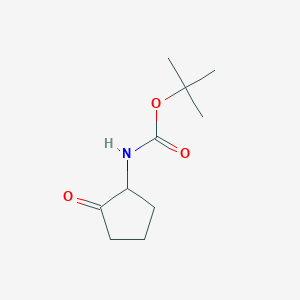

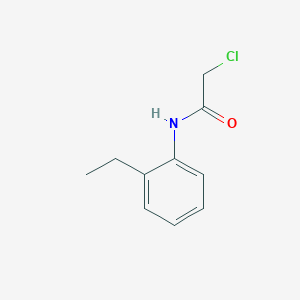

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-(2-nitrobenzyl)-1H-imidazole in organic synthesis?

A: 1-(2-nitrobenzyl)-1H-imidazole serves as a crucial building block in synthesizing heterocyclic compounds. Specifically, it acts as an intermediate in the multi-step synthesis of 8H-imidazo[2,1-c]-s-triazolo[4,3-a]-[1,4]benzodiazepine and its derivatives []. This family of compounds holds potential pharmacological interest.

Q2: How is 1-(2-nitrobenzyl)-1H-imidazole utilized in zeolite synthesis?

A: 1-(2-nitrobenzyl)-1H-imidazole (P-SDA 2) was investigated as a potential photolabile structure-directing agent (P-SDA) for synthesizing aluminophosphate zeolites []. The goal was to find alternative methods to remove structure-directing agents from zeolites, as traditional thermal combustion can degrade delicate zeolite films. While the research showed that P-SDA 2 could be fully photocleaved within the synthesized aluminophosphate materials, it led to the formation of several unidentified crystalline phases, along with denser and hydrated phases, rather than the desired zeolite structures.

Q3: What are the potential advantages of using photolabile structure-directing agents like 1-(2-nitrobenzyl)-1H-imidazole in zeolite synthesis?

A: Photolabile SDAs like P-SDA 2 offer potential advantages over traditional methods of removing SDAs from zeolites. Their removal via UV photolysis could provide a gentler alternative to thermal combustion, which can damage the structural integrity of zeolite films []. This gentler approach could be particularly beneficial for developing zeolite films with enhanced properties for various applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorophenyl)sulfanyl]aniline](/img/structure/B1348306.png)

![5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-](/img/structure/B1348310.png)

![{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1348311.png)

![3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1348312.png)